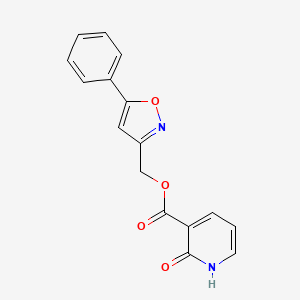
(5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate” is a chemical compound. It has an empirical formula of C11H9NO3 and a molecular weight of 203.19 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a domino catalytic reaction between terminal alkynes, isocyanates, and malonates has been developed . Copper acetylides attack on isocyanates to form a propargylic amide species which further reacted with malonates by the action of t-BuOLi to form dihydropyridine-3-carboxylates .Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Properties
(5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate: has been investigated as a potent and selective inhibitor of COX-2 (cyclooxygenase-2) for parenteral administration. COX-2 plays a crucial role in inflammation and pain pathways. By inhibiting COX-2, this compound may offer therapeutic benefits in managing pain and inflammation associated with conditions such as arthritis, postoperative pain, and inflammatory disorders .
Antiviral Activity
Recent research has explored the antiviral potential of this compound. For instance, it has been evaluated as a positive viral entry inhibitor against SARS-CoV-2 , the virus responsible for COVID-19. Its mechanism of action involves interfering with viral entry into host cells, making it a promising candidate for antiviral drug development .
Antimicrobial and Cytotoxic Effects
Chromenone-based isoxazole derivatives, including this compound, exhibit antimicrobial properties. They have demonstrated activity against various pathogens, making them interesting candidates for novel antibiotics. Additionally, their cytotoxic effects suggest potential use in cancer therapy .
Herbicidal Activity
A series of novel derivatives containing the (5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl moiety were synthesized as potential herbicides. These compounds were designed based on their inhibitory effects on D1 protease in plants. Herbicides targeting D1 protease play a crucial role in weed control and crop protection .
Mécanisme D'action
Target of Action
Isoxazole derivatives, which “(5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate” is a part of, have been found to bind with high affinity to multiple receptors . They have shown a wide spectrum of biological activities and therapeutic potential .
Biochemical Pathways
Isoxazole derivatives have been found to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Isoxazole derivatives have been found to exhibit a variety of effects due to their broad-spectrum biological activities .
Propriétés
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-15-13(7-4-8-17-15)16(20)21-10-12-9-14(22-18-12)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDJSBSSCQWHOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-(3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)ethanone](/img/structure/B2392974.png)
![2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2392975.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2392977.png)
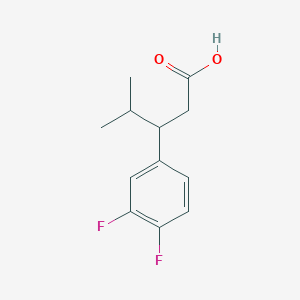
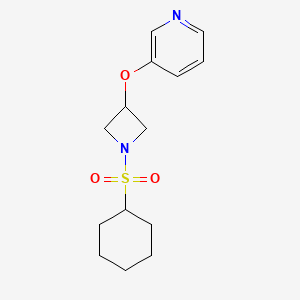
![4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2392981.png)
![(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2392982.png)
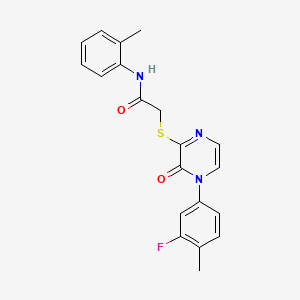
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2392990.png)
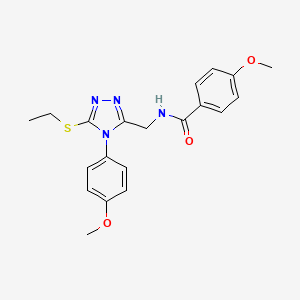
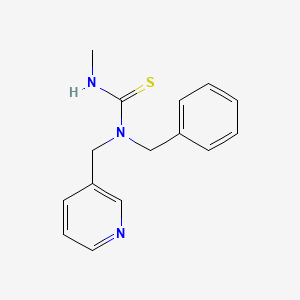
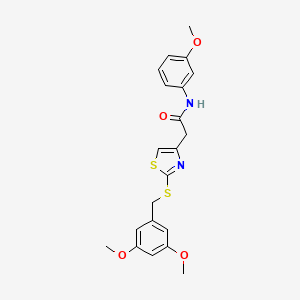
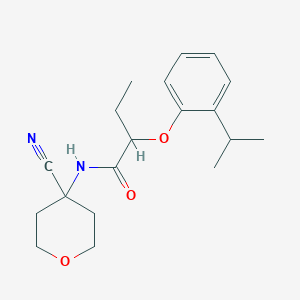
![N-(1-cyano-1-cyclopropylethyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2392997.png)